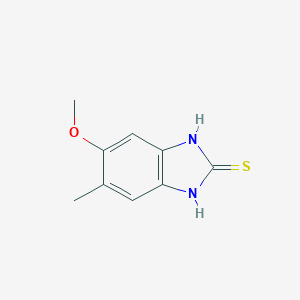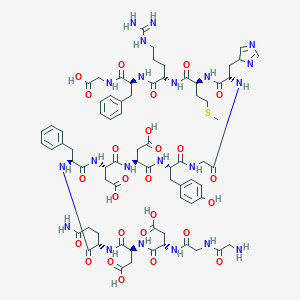
Drosulfakinin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Drosulfakinin II (DSK II) is a neuropeptide that has been identified in insects, including Drosophila melanogaster. It is a member of the sulfakinin family of peptides, which are known to play a role in a variety of physiological processes, including feeding behavior, locomotion, and stress response. DSK II has been found to be involved in the regulation of feeding behavior, and has been the subject of extensive scientific research.
Mécanisme D'action
DSK II acts on a specific receptor, known as the DSK receptor. The binding of DSK II to this receptor triggers a signaling cascade that ultimately leads to the physiological effects of the peptide. The exact mechanism of action of DSK II is not fully understood, but it is thought to involve the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) pathway.
Effets Biochimiques Et Physiologiques
DSK II has been found to have a variety of biochemical and physiological effects. It has been shown to stimulate gut motility and nutrient absorption, and to increase the release of digestive enzymes. DSK II has also been implicated in the regulation of feeding behavior, and has been found to affect the levels of circulating glucose and lipids.
Avantages Et Limitations Des Expériences En Laboratoire
DSK II has several advantages for use in laboratory experiments. It is relatively easy to synthesize using SPPS, and is stable under a variety of conditions. However, one limitation of DSK II is that it is only found in insects, which limits its applicability to other organisms.
Orientations Futures
There are several future directions for research on DSK II. One area of interest is the identification of other peptides and receptors that interact with DSK II, which could shed light on the broader physiological roles of this neuropeptide. Another direction is the use of DSK II as a potential therapeutic target for the treatment of metabolic disorders, such as obesity and diabetes. Finally, the development of new methods for the synthesis and purification of DSK II could facilitate its use in a wider range of laboratory experiments.
Méthodes De Synthèse
DSK II can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, using a resin-bound peptide as a starting material. The resulting peptide can then be purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
DSK II has been the subject of extensive scientific research, particularly in the field of insect physiology. It has been found to play a role in the regulation of feeding behavior, and has been implicated in the control of gut motility and nutrient absorption. DSK II has also been shown to be involved in stress response and locomotion.
Propriétés
Numéro CAS |
117457-91-7 |
|---|---|
Nom du produit |
Drosulfakinin II |
Formule moléculaire |
C73H97N21O26S |
Poids moléculaire |
1716.7 g/mol |
Nom IUPAC |
(3S)-3-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C73H97N21O26S/c1-121-22-20-44(66(114)86-42(13-8-21-79-73(76)77)64(112)89-45(63(111)82-35-61(108)109)23-37-9-4-2-5-10-37)88-68(116)48(26-40-32-78-36-83-40)84-56(99)34-81-62(110)46(25-39-14-16-41(95)17-15-39)90-71(119)51(29-59(104)105)94-72(120)52(30-60(106)107)92-67(115)47(24-38-11-6-3-7-12-38)91-65(113)43(18-19-53(75)96)87-70(118)50(28-58(102)103)93-69(117)49(27-57(100)101)85-55(98)33-80-54(97)31-74/h2-7,9-12,14-17,32,36,40,42-52,95H,8,13,18-31,33-35,74H2,1H3,(H2,75,96)(H,80,97)(H,81,110)(H,82,111)(H,84,99)(H,85,98)(H,86,114)(H,87,118)(H,88,116)(H,89,112)(H,90,119)(H,91,113)(H,92,115)(H,93,117)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H4,76,77,79)/t40?,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
Clé InChI |
CUWHSGFFPVGQHQ-OXPAFWBESA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CN |
SMILES |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CN |
SMILES canonique |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CN |
Séquence |
GGDDQFDDYGXMRFG |
Synonymes |
Drosophila-sulfated tyrosine-kinin activity II drosulfakinin II DSK-II |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



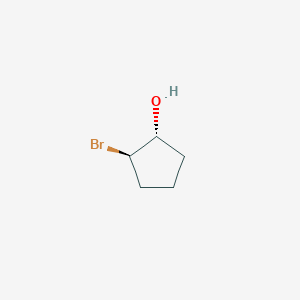
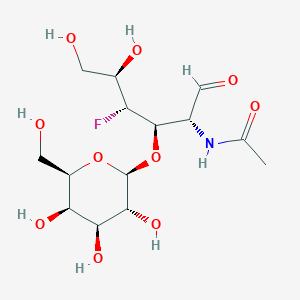
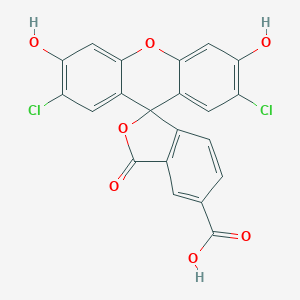
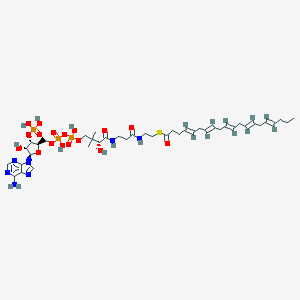
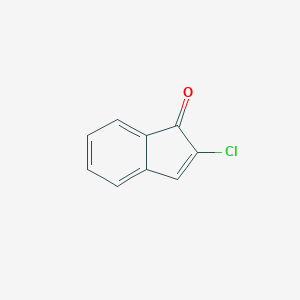
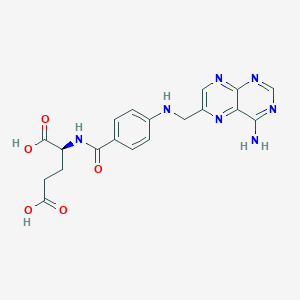
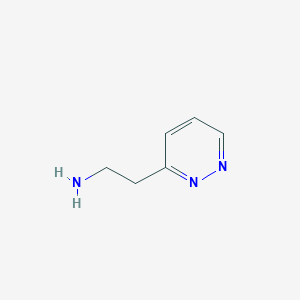
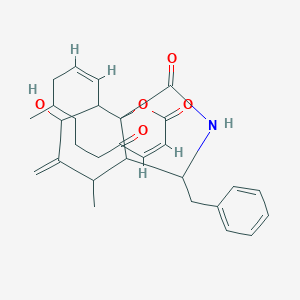

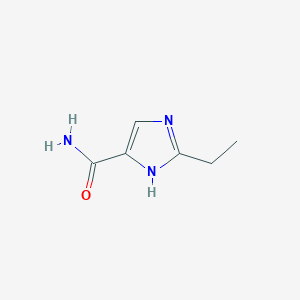
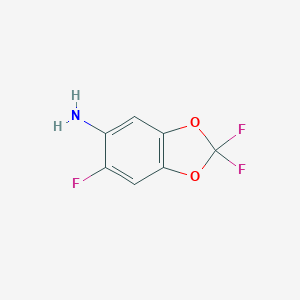
![1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-](/img/structure/B54733.png)
![3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B54736.png)
